molecular formula C6H13NO B2950904 (1-Ethylazetidin-2-yl)methanol CAS No. 2089257-54-3

(1-Ethylazetidin-2-yl)methanol

Cat. No.: B2950904
CAS No.: 2089257-54-3
M. Wt: 115.176
InChI Key: CFRRLXPXVFVIGU-UHFFFAOYSA-N
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Description

(1-Ethylazetidin-2-yl)methanol is a chemical compound with the molecular formula C₆H₁₃NO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylazetidin-2-yl)methanol typically involves the reaction of azetidine with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-Ethylazetidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-Ethylazetidin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The azetidine ring’s strain can also influence its reactivity and interactions with other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethylazetidin-2-yl)methanol is unique due to the presence of both an ethyl group and a hydroxyl group on the azetidine ring. This combination of functional groups provides distinct reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(1-ethylazetidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-7-4-3-6(7)5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRRLXPXVFVIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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